
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dihydro structure, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- typically involves multiple steps, including the introduction of methoxy groups and the reduction of specific bonds to achieve the dihydro structure. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups using reagents such as dimethyl sulfate or methanol in the presence of a base.
Reduction: Reduction of double bonds using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound to achieve different hydrogenated states using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of substituted chrysenol derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and dihydro structure allow it to:
Bind to specific enzymes: Inhibiting or activating their functions.
Interact with cellular receptors: Modulating signal transduction pathways.
Induce oxidative stress: Leading to cell death in certain biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 8,9-Dimethoxy-11,12-dihydro-14H-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14-one
- 5,6-Dihydro-8,9-dimethoxy-2-hydroxymethyl-11H-pyrrolo 2,1-bbenzazepin-11-one
Uniqueness
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxy groups and dihydro structure differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
340964-59-2 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
8,9-dimethoxy-11,12-dihydrochrysen-5-ol |
InChI |
InChI=1S/C20H18O3/c1-22-18-10-13-9-17(21)20-14-6-4-3-5-12(14)7-8-15(20)16(13)11-19(18)23-2/h3-6,9-11,21H,7-8H2,1-2H3 |
Clave InChI |
GVPSYDPTHFQAPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C3C(=C2C=C1OC)CCC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


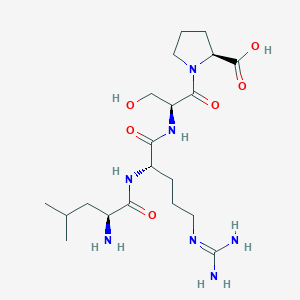


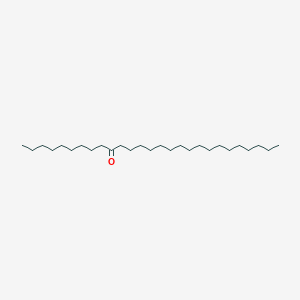
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
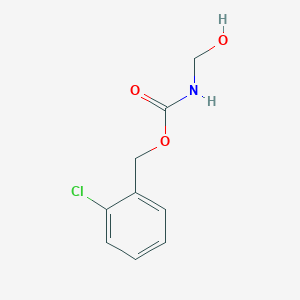
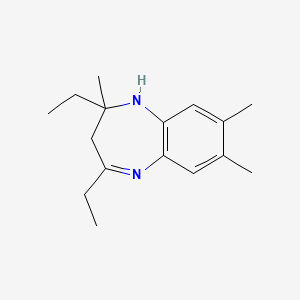
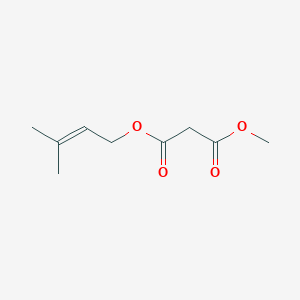

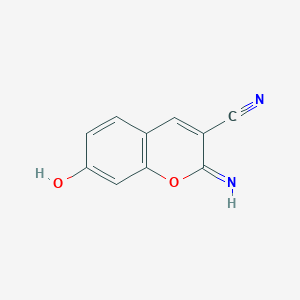
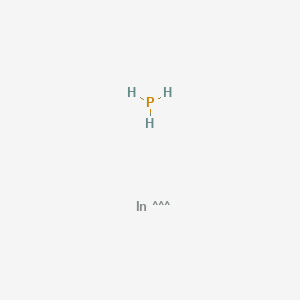
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
